Chloro(1H-inden-2-yl)dimethylsilane

Description

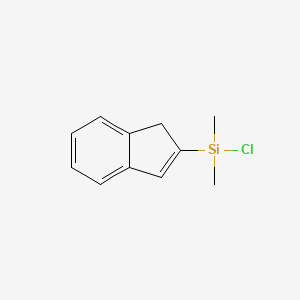

Chloro(1H-inden-2-yl)dimethylsilane (CAS 240823-57-8) is an organosilicon compound with the molecular formula C₁₁H₁₃ClSi and a molecular weight of 208.76 g/mol . It features a dimethylchlorosilyl group attached to the 2-position of a 1H-indene aromatic system. The compound’s hydrophobicity is indicated by its calculated logP of 3.61, suggesting moderate lipophilicity . This aromatic moiety may confer unique electronic and steric properties, making it valuable in specialized syntheses or materials science applications, as inferred from its patent-derived synthesis by Bayer Aktiengesellschaft .

Properties

CAS No. |

240823-57-8 |

|---|---|

Molecular Formula |

C11H13ClSi |

Molecular Weight |

208.76 g/mol |

IUPAC Name |

chloro-(1H-inden-2-yl)-dimethylsilane |

InChI |

InChI=1S/C11H13ClSi/c1-13(2,12)11-7-9-5-3-4-6-10(9)8-11/h3-7H,8H2,1-2H3 |

InChI Key |

VOSSSIMDOLSDTH-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C1=CC2=CC=CC=C2C1)Cl |

Canonical SMILES |

C[Si](C)(C1=CC2=CC=CC=C2C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Molecular Properties

The table below compares key structural and physicochemical parameters of Chloro(1H-inden-2-yl)dimethylsilane with analogous silanes:

Key Observations :

- Aromatic vs. This aromaticity may enhance thermal stability and enable interactions in π-stacked systems .

- Molecular Weight Trends : The dodecyl derivative has the highest molecular weight (262.93 g/mol) due to its long hydrocarbon chain, while Chloro(chloromethyl)dimethylsilane is the lightest (143.09 g/mol) .

- Hydrophobicity : Chloro(dodecyl)dimethylsilane exhibits the highest logP (8.02), reflecting extreme lipophilicity, whereas the indenyl compound’s logP (3.61) suggests balanced solubility in organic media .

This compound

- Reactivity : The chloro group acts as a leaving group, enabling nucleophilic substitutions (e.g., with alcohols or amines). The indenyl moiety may participate in cycloaddition or electrophilic aromatic substitution reactions, expanding its utility in synthesizing functionalized siloxanes or hybrid materials .

- Applications: Potential uses include surface modification (via silane coupling) and as a precursor in organometallic catalysis, leveraging the indenyl group’s ability to coordinate transition metals .

Chloro(hexyl)dimethylsilane

- Reactivity is dominated by the chloro group, suitable for grafting onto silica surfaces or polymers .

- Applications : Commonly used in hydrophobic coatings and silicone rubber crosslinking .

Chloro(chloromethyl)dimethylsilane

- Reactivity : The chloromethyl group introduces bifunctional reactivity (Cl and Si–Cl bonds), enabling sequential substitutions. Higher electrophilicity compared to indenyl derivatives .

- Applications : Intermediate in synthesizing chloromethylated silicones for water-repellent materials .

Chloro(3,3-dimethylbutyl)dimethylsilane

- Reactivity : Branched alkyl chain reduces steric hindrance compared to linear analogues. Used in silicone resins requiring controlled crosslink density .

- Applications : Crosslinking agent for high-temperature-resistant silicones .

Chloro(dodecyl)dimethylsilane

Physical Properties and Stability

- Thermal Stability: The indenyl compound’s aromatic structure may confer higher thermal stability compared to aliphatic silanes, though experimental data are lacking. Chloro(3,3-dimethylbutyl)dimethylsilane is explicitly noted for thermal stability up to 200°C .

- Solubility : All compounds are soluble in common organic solvents (e.g., toluene, chloroform), but the indenyl derivative’s solubility profile may vary due to its planar aromatic system .

Preparation Methods

Preparation Methods of Chloro(1H-inden-2-yl)dimethylsilane

Two-Step Synthesis via Lithiation and Chlorination

The most widely cited method involves a sequential lithiation-silylation followed by chlorination, as detailed in recent organometallic studies.

Step 1: Lithiation and Silylation of 2-Bromo-1H-indene

The process begins with the lithiation of 2-bromo-1H-indene using tert-butyllithium (tBuLi) in anhydrous ether at -80°C. This step generates a lithiated indene intermediate, which reacts with chlorodimethylsilane (Me₂Si(H)Cl) to form (1H-inden-2-yl)dimethylsilane. Key conditions include:

- Stoichiometry : A 3:1 molar ratio of tBuLi to 2-bromo-1H-indene ensures complete deprotonation.

- Temperature Control : Gradual warming from -80°C to 0°C prevents side reactions.

- Solvent System : Ether and tetrahydrofuran (THF) facilitate intermediate stability.

The crude product is purified via silica gel chromatography to remove byproducts such as (2,3-dihydro-1H-inden-2-yl)dimethylsilane.

Step 2: Chlorination with Hexachloroethane

The silane intermediate undergoes chlorination using hexachloroethane (C₂Cl₆) and palladium(II) chloride (PdCl₂) as a catalyst. This exothermic reaction proceeds at room temperature, with hexachloroethane acting as both a chlorine source and oxidizing agent. Post-reaction distillation under reduced pressure (2 mbar) yields this compound as a colorless liquid.

Critical Parameters :

- Catalyst Loading : 1 mol% PdCl₂ relative to the silane intermediate.

- Reaction Time : 1 hour to minimize decomposition.

- Distillation Conditions : 87–95°C at 2 mbar to separate the target compound from residual silanes.

Alternative Synthetic Routes and Modifications

While the two-step method remains dominant, variations in starting materials and catalysts have been explored:

Experimental Data and Optimization

Table 1: Summary of Synthesis Conditions and Yields

| Parameter | Step 1 (Silylation) | Step 2 (Chlorination) |

|---|---|---|

| Starting Material | 2-Bromo-1H-indene (51 mmol) | (1H-Inden-2-yl)dimethylsilane (37 mmol) |

| Reagents | tBuLi (153 mmol), Me₂Si(H)Cl (51 mmol) | C₂Cl₆ (18.5 mmol), PdCl₂ (0.37 mmol) |

| Solvent | Ether (250 mL), THF (50 mL) | THF (10 mL) |

| Temperature | -80°C → 0°C | Room temperature |

| Yield | 37 mmol (72%) | 3.7 g (35%) |

| Purity | 75% (post-chromatography) | 75% (contaminated with 25% dihydro analog) |

Yield Optimization Challenges

The moderate yield (35%) in the chlorination step stems from competing side reactions:

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 7.59–7.61 (m, 1H, aromatic), 7.42–7.51 (m, 5H, aromatic), 3.77 (m, 2H, Si-CH₂), 0.39 (s, 6H, Si-(CH₃)₂).

- Contaminant peaks at δ 1.38 (d, 3H, J = 7.5 Hz) and 0.54 (s, 3H) confirm the presence of dihydro-indenyl silane byproducts.

¹³C NMR :

- Silicon-coupled carbons appear at δ 128.5 (aromatic C-Si), 18.9 (Si-CH₃).

Challenges and Practical Considerations

Purification Limitations

- Silica Gel Chromatography : Effective for removing polar byproducts but ineffective for separating structurally similar silanes.

- Distillation Efficiency : High vacuum (2 mbar) improves separation but requires specialized equipment.

Q & A

Q. What are the recommended synthetic routes for Chloro(1H-inden-2-yl)dimethylsilane, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves hydrosilylation or nucleophilic substitution reactions. Optimization should focus on catalyst selection (e.g., platinum-based catalysts for hydrosilylation) and temperature control (60-80°C for improved kinetics). Impurities from incomplete substitution can be minimized by using anhydrous conditions and stoichiometric excess of indenyl precursors. Reaction progress should be monitored via FT-IR for Si-Cl bond formation (650-750 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential impurities?

Methodological Answer: ¹H/¹³C NMR (for indenyl proton environments and methyl groups) and GC-MS (for purity assessment) are critical. Silicon-specific techniques like ²⁹Si NMR can resolve Si-Cl bonding (δ ~10-20 ppm). Impurities (e.g., residual dimethylchlorosilane) may appear as minor peaks at δ 0.5-1.0 ppm in ¹H NMR. Cross-validate with elemental analysis to confirm C:Cl:Si ratios .

Q. What safety protocols are critical when handling this compound, particularly regarding its chlorosilane reactivity?

Methodological Answer: Use inert atmospheres (N₂/Ar) to prevent hydrolysis, which releases HCl. PPE (gloves, goggles, fume hoods) is mandatory. First-aid measures for skin contact include immediate washing with 5% sodium bicarbonate. Store in amber vials at -20°C to retard decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the indenyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The indenyl group’s π-electron density enhances Si-Cl bond polarization, facilitating transmetallation in Pd-catalyzed reactions. Steric hindrance from the fused benzene ring slows nucleophilic substitution but stabilizes intermediates. Compare reactivity with tert-butyl-substituted analogs (e.g., ’s palladium complexes) to isolate electronic vs. steric contributions .

Q. What experimental strategies can resolve contradictions in reported thermodynamic stability data under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies (40-60°C, 75% humidity) with HPLC-UV tracking. Use Arrhenius modeling to extrapolate degradation rates. Conflicting data may arise from trace moisture; employ Karl Fischer titration to quantify H₂O in samples. Contrast decomposition pathways in aprotic (e.g., THF) vs. protic solvents .

Q. How can computational modeling predict the regioselectivity of this compound in silicon-mediated polymerization reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density at the Si center. Compare activation energies for Si-Cl vs. Si-C bond cleavage. Validate predictions with MALDI-TOF analysis of oligomer distributions in ring-opening polymerizations .

Q. What multi-analytical approach is required to quantify trace byproducts formed during synthesis of this compound analogs?

Methodological Answer: Combine LC-MS (for non-volatile byproducts) and headspace GC-MS (for volatile chlorinated species). Use isotope dilution for quantification. For chloromethyl derivatives (e.g., ), ion chromatography can detect chloride release from hydrolysis .

Q. What environmental impact assessment framework should study the ecological persistence of its degradation products?

Methodological Answer: Follow the INCHEMBIOL framework ():

- Phase 1: Measure log Kow and soil sorption coefficients (Kd).

- Phase 2: Conduct microcosm studies to track biotic degradation (e.g., via LC-QTOF).

- Phase 3: Model bioaccumulation in aquatic food chains using EPA EPISuite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.